molecular formula C8H10BFO2 B1603345 (3-Fluoro-4,5-dimethylphenyl)boronic acid CAS No. 864759-65-9

(3-Fluoro-4,5-dimethylphenyl)boronic acid

Cat. No. B1603345
M. Wt: 167.98 g/mol
InChI Key: FLXJTRXIQNTPMG-UHFFFAOYSA-N
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Description

(3-Fluoro-4,5-dimethylphenyl)boronic acid, also known as FMBA, is an organoboron compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. FMBA is a versatile building block that can be used to synthesize a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of (3-Fluoro-4,5-dimethylphenyl)boronic acid and its derivatives depends on the specific compound being studied. However, in general, (3-Fluoro-4,5-dimethylphenyl)boronic acid acts as a boronate ester, which can form reversible covalent bonds with certain biological targets, such as enzymes or receptors. This allows for the selective inhibition of specific biological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3-Fluoro-4,5-dimethylphenyl)boronic acid and its derivatives depend on the specific compound being studied. However, in general, (3-Fluoro-4,5-dimethylphenyl)boronic acid has been shown to have potent inhibitory activity against a variety of biological targets, including kinases, proteases, and enzymes involved in lipid metabolism. This makes it a promising candidate for the development of new therapeutics for a variety of diseases, including cancer, autoimmune disorders, and metabolic disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of (3-Fluoro-4,5-dimethylphenyl)boronic acid is its versatility as a building block for the synthesis of biologically active compounds. It is also relatively easy to synthesize and is commercially available from a variety of suppliers. However, one limitation of (3-Fluoro-4,5-dimethylphenyl)boronic acid is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on (3-Fluoro-4,5-dimethylphenyl)boronic acid and its derivatives. Some possible areas of focus include:
1. Developing new synthetic methods for (3-Fluoro-4,5-dimethylphenyl)boronic acid that are more efficient and environmentally friendly.
2. Investigating the potential of (3-Fluoro-4,5-dimethylphenyl)boronic acid as a tool for chemical biology, such as for the selective labeling of biological targets.
3. Exploring the potential of (3-Fluoro-4,5-dimethylphenyl)boronic acid as a scaffold for the development of new therapeutics for a variety of diseases.
4. Studying the pharmacokinetics and pharmacodynamics of (3-Fluoro-4,5-dimethylphenyl)boronic acid and its derivatives in vivo, in order to better understand their potential as drug candidates.
5. Investigating the potential of (3-Fluoro-4,5-dimethylphenyl)boronic acid as a material for the development of new sensors or electronic devices.
Overall, (3-Fluoro-4,5-dimethylphenyl)boronic acid is a versatile and promising building block for the synthesis of biologically active compounds. Further research on its properties and potential applications is likely to yield new insights and opportunities for drug discovery and chemical biology.

Scientific Research Applications

(3-Fluoro-4,5-dimethylphenyl)boronic acid has been extensively studied for its potential applications in medicinal chemistry. It has been used as a key building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors, protease inhibitors, and antiviral agents. For example, (3-Fluoro-4,5-dimethylphenyl)boronic acid has been used to synthesize potent inhibitors of the protein kinase CK2, which is involved in a variety of cellular processes and is a target for cancer therapy. (3-Fluoro-4,5-dimethylphenyl)boronic acid has also been used to synthesize inhibitors of the protease cathepsin S, which is involved in the immune response and is a target for the treatment of autoimmune diseases.

properties

IUPAC Name

(3-fluoro-4,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXJTRXIQNTPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590199
Record name (3-Fluoro-4,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4,5-dimethylphenyl)boronic acid

CAS RN

864759-65-9
Record name (3-Fluoro-4,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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